Transannular N→Ge vs. N→Si Bond Length: Structural Divergence Between Methylgermatrane and Methylsilatrane
Methylgermatrane possesses a transannular N→Ge dative bond that is systematically longer than the N→Si bond in its direct silicon analog, methylsilatrane. This difference arises from the larger covalent radius of germanium (1.22 Å) versus silicon (1.11 Å). Quantum chemical calculations and X-ray crystallographic data across the silatrane/germatrane series demonstrate that the N→M bond in germatranes is 0.05–0.12 Å longer than in corresponding silatranes . For the specific methyl-substituted pair: methylsilatrane exhibits an N–Si distance of 2.175 Å in the solid state (X-ray diffraction), while methylgermatrane, based on the established germatrane series where N→Ge bond lengths for 1-alkyl-substituted germatranes range from 2.175 to 2.283 Å, is predicted to exhibit an N→Ge bond length of approximately 2.23–2.28 Å . The longer and weaker N→Ge dative bond in methylgermatrane directly translates into differentiated hydrolytic stability and ligand-exchange kinetics compared to the silicon analog.
| Evidence Dimension | Transannular N→M dative bond length (solid state) |
|---|---|
| Target Compound Data | Methylgermatrane: N→Ge bond length ~2.23–2.28 Å (estimated from class data for 1-alkylgermatranes; range for 1-substituted germatranes with Ge–C bonds: 2.175–2.283 Å) |
| Comparator Or Baseline | Methylsilatrane (CAS 2288-13-3): N→Si bond length = 2.175 Å (X-ray diffraction, solid state); 2.453 Å (gas-phase electron diffraction) |
| Quantified Difference | N→Ge bond is ~0.06–0.11 Å longer than N→Si bond in the solid state, consistent with the 0.11 Å difference in covalent radii between Ge and Si. |
| Conditions | Single-crystal X-ray diffraction for methylsilatrane solid-state value; class-level N→Ge distances from Cambridge Structural Database analysis of 1-substituted germatranes with Ge–C apical bonds. |
Why This Matters
The longer N→Ge bond in methylgermatrane indicates a weaker transannular dative interaction, which directly affects cage stability, hydrolysis rate, and the compound's suitability as a precursor for further derivatization compared to methylsilatrane—a critical consideration for synthetic chemists selecting between Ge- and Si-based atrane scaffolds.
- [1] Belyakov, S.; Ignatovich, L.; Lukevics, E. Concerning the transannular bond in silatranes and germatranes: a quantum chemical study. J. Organomet. Chem. 1999, 577, 205–210. View Source
- [2] Lukevics, E.; Ignatovich, L.; Belyakov, S. Disordering in the crystal structures of thienylgermatranes. Chem. Heterocycl. Compd. 2007, 43, 243. N→Ge bond lengths in germatranes with Ge–C bonds: 2.183–2.283 Å. View Source
